N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide
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Overview
Description
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a sulfanyl linkage, and a prop-2-enamido moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s lipophilic character, expressed by its clogP value, suggests that it may interact with cell membranes and proteins, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, but preliminary studies indicate its potential to disrupt bacterial cell walls and inhibit biofilm formation .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound shares a similar bromophenyl group and has been studied for its antimicrobial properties.
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Another compound with a bromophenyl group, known for its potential antimicrobial and antioxidant effects.
Uniqueness
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2S/c1-2-22(27)25-15-16-3-5-17(6-4-16)23(28)26-19-9-13-21(14-10-19)29-20-11-7-18(24)8-12-20/h2-14H,1,15H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJLISRJFZSFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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